3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with sulfur or sulfur-containing reagents under appropriate conditions.
Attachment of the Piperidine Moiety: The final step involves the alkylation of the quinazolinone-thioxo intermediate with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety may enhance its binding affinity to these targets, while the thioxo group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-oxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with an oxo group instead of a thioxo group.
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a pyrimidinone core instead of a quinazolinone core.
Uniqueness
3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the thioxo and piperidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-6-8-18(9-7-12)10-11-19-15(20)13-4-2-3-5-14(13)17-16(19)21/h2-5,12H,6-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSNKSGKVUZDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.